molecular formula C7H11N3O B142654 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone CAS No. 153334-26-0

1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Cat. No. B142654
M. Wt: 153.18 g/mol
InChI Key: WMMLTIJTNLANHN-UHFFFAOYSA-N
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Description

“1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone” is a chemical compound with the empirical formula C11H12N2O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .


Molecular Structure Analysis

The molecular weight of “1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone” is 204.23 . The SMILES string representation is NC1=NC=NN1C©C , which indicates the presence of a triazole ring with an isopropyl group attached.


Physical And Chemical Properties Analysis

“1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone” is a solid compound . Its InChI key is IBNNFEVLLHJPJT-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Agricultural Fungicides : A method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for synthesizing prothioconazole, an agricultural fungicide, was developed. This process is suitable for industrial application due to its high yield and mild operating conditions (H. Ji et al., 2017).

  • Antimicrobial Agents : Compounds with a 1,2,4-triazole structure, including variants of the subject compound, have been synthesized and characterized, showing promising antimicrobial activities (Li Bochao et al., 2017).

Applications in Material Science

  • Corrosion Inhibition : The use of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in hydrochloric acid was investigated. The study showed high inhibition efficiency, which is attributed to the presence of nitrogen, oxygen atoms, and triazole rings in the compound (Q. Jawad et al., 2020).

Pharmaceutical Research

  • Synthesis of Antifungal Agents : The synthesis process of voriconazole, a broad-spectrum triazole antifungal agent, involves the use of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This study highlights the steps and conditions for achieving optimal yield and purity (M. Butters et al., 2001).

  • Heme Oxygenase Inhibition : A study on the design of inhibitors for heme oxygenases utilized derivatives of 1-aryl-2-(1H-1,2,4-triazol-1-yl)ethanones, demonstrating their potential for therapeutic applications (G. Roman et al., 2010).

Future Directions

The future directions for “1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone” could involve further exploration of its potential biological activities, given the known activities of other 1,2,4-triazole derivatives . Further studies could also focus on its synthesis and the development of novel derivatives.

properties

IUPAC Name

1-(2-propan-2-yl-1,2,4-triazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5(2)10-7(6(3)11)8-4-9-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMLTIJTNLANHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566405
Record name 1-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

CAS RN

153334-26-0
Record name 1-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-isopropyl-1H-[1,2,4]triazole (33 g, 300 mmol) in THF at −10° C. was added n-butyllithium (145 mL, 2.5M, 360 mmol) dropwise over 45 min, and then the mixture stirred at 0° C. for 30 min. DMA (35 mL) was added, the mixture allowed to warm to RT and stirred for 1 h. The resultant suspension was treated with saturated aqueous ammonium chloride (300 mL). The aqueous phase was extracted with ethyl acetate and the combined organic extracts dried (Na2SO4), filtered and concentrated in vacuo to give 1-(2-Isopropyl-2H-[1,2,4]triazol-3-yl)-ethanone as a pale orange oil (40.1 g, 87%). 1H NMR δ (ppm) (CDCl3): 7.93 (1H, s), 5.58-5.46 (1H, m), 2.72 (3H, d, J=0.78 Hz), 1.49 (6H, dd, J=6.61, 0.78 Hz).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SG Koenig, KL Green, B Müller, CG Sowell, D Askin… - Tetrahedron, 2021 - Elsevier
A practical route to PI3K α-selective inhibitor GDC-0326 is reported. The synthesis leverages an existing scheme to a key tetracyclic benzoxazepine intermediate and optimizes it for …
Number of citations: 4 www.sciencedirect.com

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